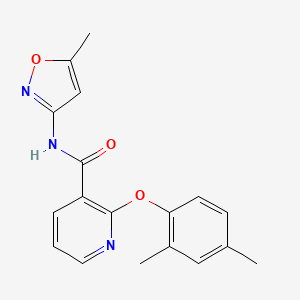

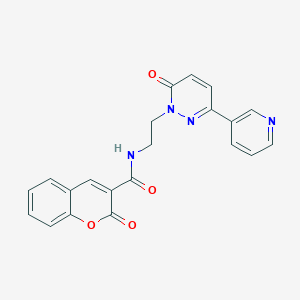

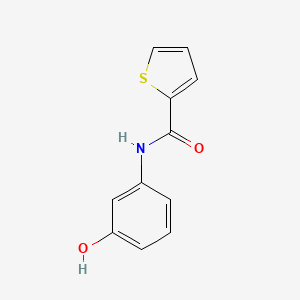

![molecular formula C12H10N2O4S B3004891 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid CAS No. 1016747-04-8](/img/structure/B3004891.png)

4-[(Pyridin-4-yl)sulfamoyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and other synthetic strategies. For instance, a compound with a pyridine moiety was synthesized through the condensation of pyridine-4-carboxaldehyde and sulfadiazine, which was characterized using various spectroscopic methods . Another related compound was synthesized by condensing 1,8-naphthalimide with benzoic acid chloride and amino pyridines . These methods suggest that the synthesis of 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid would likely involve similar condensation reactions with appropriate precursors.

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using X-ray crystallography, FT-IR, NMR, and other spectroscopic techniques . For example, the crystal structure of a pyrazolopyrimidinone derivative was determined, and its geometry was optimized using density functional theory (DFT) . These studies provide insights into the possible molecular structure of 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid, which would likely feature a conjugated system with pyridine and benzoic acid functional groups.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in the context of their potential applications. For instance, a compound bearing pyridyl and carboxyl anchoring groups was investigated for its adsorption properties on TiO2 and perovskite surfaces, which is relevant for solar cell applications . This suggests that 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid could also participate in similar chemical reactions, particularly those involving its functional groups interacting with metal surfaces or other substrates.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using computational methods and experimental techniques. For example, the ADMET properties of a sulfonamide derivative were calculated to predict its pharmacokinetic behavior . The luminescence and stimuli-responsive properties of naphthalimide derivatives were also investigated . These studies indicate that 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid would have distinct physical and chemical properties that could be tailored for specific applications, such as in pharmaceuticals or materials science.

Applications De Recherche Scientifique

Catalysis and Synthesis

4-[(Pyridin-4-yl)sulfamoyl]benzoic acid plays a role in catalysis and synthetic chemistry. For instance, it has been utilized in nickel-catalyzed and benzoic acid-promoted direct sulfenylation of unactivated arenes, providing an efficient access to valuable aryl sulfides with ample substrate scope and high functional group tolerance (Yang et al., 2015).

Ligand Synthesis for Metal Complexes

This compound is also important in the synthesis of ligands for metal complexes. An example includes the synthesis of heteroaryl incorporated acetylide-functionalized pyridinyl ligands for dicopper(I) complexes, which showed potential in photovoltaic applications (Jayapal et al., 2018).

Antimicrobial Applications

Several studies have investigated the antimicrobial potential of pyridines and pyridine-based sulfa-drugs, including derivatives of 4-[(Pyridin-4-yl)sulfamoyl]benzoic acid, demonstrating significant antimicrobial activity (El‐Sayed et al., 2017).

Development of Metal-Organic Frameworks

This compound has been utilized in the development of metal-organic frameworks (MOFs). An example is its use in creating thermo- and solvatochromic MOFs with applications in sensing and catalysis (Mehlana et al., 2012).

Enzyme Inhibition Studies

4-[(Pyridin-4-yl)sulfamoyl]benzoic acid derivatives have been examined for their role as enzyme inhibitors, particularly in inhibiting human carbonic anhydrases, which are relevant in medical research (Abdoli et al., 2018).

Polymer Science

In the field of polymer science, this compound has been a key monomer for synthesizing novel hyperbranched polybenzimidazoles, exhibiting excellent thermal properties and solubility in aprotic solvents (Li et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

It is known that sulfonamide derivatives, such as 4-sulfamoylbenzoic acid, are often used as crosslinking reagents in organic synthesis . They can interact with various biological targets, including enzymes and proteins .

Mode of Action

Based on its structural similarity to other sulfonamide derivatives, it can be hypothesized that it may interact with its targets through the formation of covalent bonds, thereby modifying the target’s function .

Biochemical Pathways

Sulfonamide derivatives are known to interfere with various biochemical pathways, often leading to the inhibition of enzyme activity .

Result of Action

Based on the known effects of similar compounds, it can be hypothesized that it may lead to changes in cellular function due to its interaction with various targets .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of similar compounds .

Propriétés

IUPAC Name |

4-(pyridin-4-ylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c15-12(16)9-1-3-11(4-2-9)19(17,18)14-10-5-7-13-8-6-10/h1-8H,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNKGFIGOAHUQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

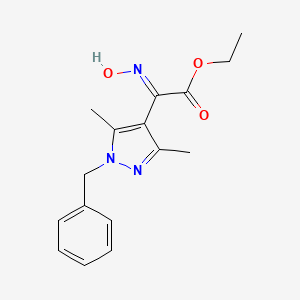

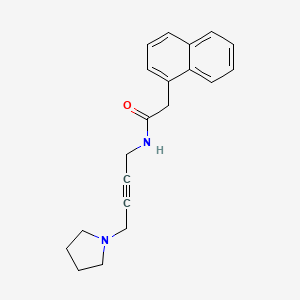

![5-chloro-2-methoxy-N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B3004810.png)

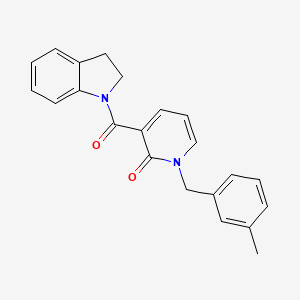

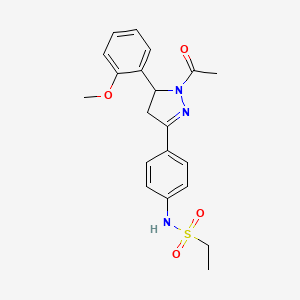

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004815.png)

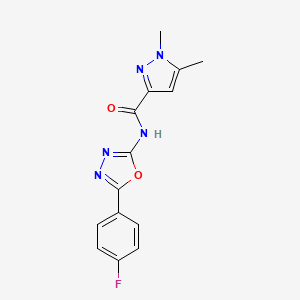

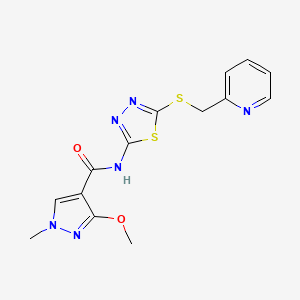

![2-ethyl-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B3004817.png)

![2-Benzylsulfanyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3004820.png)

![1-[8-(Dimethylamino)-3,4-dihydro-2H-1,7-naphthyridin-1-yl]prop-2-en-1-one](/img/structure/B3004822.png)